molecular formula C21H20ClN3O5S B1228554 1-[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-(2-methoxyphenyl)urea

1-[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-(2-methoxyphenyl)urea

Cat. No.: B1228554
M. Wt: 461.9 g/mol
InChI Key: ORYPYYCMNHQXGU-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a central urea (-NH-C(=O)-NH-) backbone with two distinct aromatic substituents:

  • Left side: A 4-chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl group, incorporating a sulfamoyl (-SO₂-NH-) bridge linking a chlorinated phenyl ring to a 2-methoxyphenyl moiety.
  • Right side: A 2-methoxyphenyl group.

Properties

Molecular Formula

C21H20ClN3O5S

Molecular Weight

461.9 g/mol

IUPAC Name

1-[4-chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C21H20ClN3O5S/c1-29-18-9-5-3-7-16(18)24-21(26)23-14-11-12-15(22)20(13-14)31(27,28)25-17-8-4-6-10-19(17)30-2/h3-13,25H,1-2H3,(H2,23,24,26)

InChI Key

ORYPYYCMNHQXGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Biological Activity

1-[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-(2-methoxyphenyl)urea, also known by its chemical structure and properties, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group which is known for various pharmacological effects, including antibacterial, anticancer, and enzyme inhibition activities. The following sections will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H12_{12}ClN3_{3}O5_{5}S
  • Molecular Weight : 341.77 g/mol
  • CAS Number : 325832-92-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. It is believed to interfere with the cell cycle progression, particularly blocking the G2/M phase, which is critical for mitosis. This mechanism may involve binding to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division .
  • Enzyme Inhibition : The sulfonamide moiety has been linked to significant enzyme inhibitory activity. For instance, studies have demonstrated that derivatives of sulfonamides can act as inhibitors of acetylcholinesterase (AChE), which is crucial in neurotransmission . Moreover, compounds similar to this one have exhibited urease inhibition, which could be beneficial in treating infections caused by urease-producing bacteria .
  • Antibacterial Properties : The compound has also been evaluated for its antibacterial activity against various strains of bacteria. Preliminary results indicate moderate to strong activity against specific pathogens like Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Enzyme InhibitionAChE and urease inhibitors
AntibacterialModerate activity against bacteria

Case Study: Anticancer Efficacy

In a study examining the anticancer efficacy of related compounds, researchers synthesized analogs of this compound. These compounds were tested on various tumor cell lines, revealing IC50 values indicating significant antiproliferative effects. The most potent analogs demonstrated IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for cancer treatment .

Case Study: Enzyme Inhibition

Further investigations into enzyme inhibition revealed that derivatives containing the sulfamoyl group exhibited strong AChE inhibitory activity with IC50 values significantly lower than standard reference compounds. This suggests that modifications to the structure can enhance pharmacological effectiveness against conditions like Alzheimer's disease .

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise as a potential drug candidate in the treatment of various diseases due to its structural features that allow it to interact with biological targets effectively. Its sulfonamide group is particularly notable for its role in inhibiting certain enzymes.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of specific enzymes, such as phosphodiesterases (PDEs). PDE inhibitors are crucial in treating conditions like asthma and erectile dysfunction by modulating cyclic nucleotide levels within cells .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

The sulfonamide moiety is known for its antibacterial activity. Research has demonstrated that similar compounds can inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial survival .

Case Studies

Study TitleFindingsReference
Inhibition of Phosphodiesterases by Sulfonamide DerivativesDemonstrated that sulfonamide derivatives can effectively inhibit PDE activity, leading to increased intracellular cAMP levels.
Anticancer Effects of Sulfonamide CompoundsShowed that certain sulfonamides induce apoptosis in various cancer cell lines through the activation of caspase pathways.
Antimicrobial Activity Against Gram-positive BacteriaHighlighted the effectiveness of sulfonamide compounds in inhibiting the growth of Staphylococcus aureus and Streptococcus pneumoniae.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, biological activities, and synthesis aspects of comparable urea derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity Yield References
Target Compound C₂₁H₁₉ClN₃O₅S 4-Cl, 2-methoxyphenyl-sulfamoyl, 2-methoxyphenyl Not reported (structural analog data used) N/A -
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea (82) C₂₇H₂₂ClF₃N₃O₂ 4-Cl, 3-CF₃, 4-methoxyphenyl-pyridine Anticancer (US-NCI protocol, MCF-7 cells) N/A
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9k) C₂₃H₂₂ClF₃N₆O₂S 4-Cl, 3-CF₃, piperazine-thiazole Not reported (high synthesis yield) 86.8%
1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea C₁₅H₁₄Cl₂N₂O₂ 2-Cl-benzyloxy, 3-Cl-4-methylphenyl Not reported N/A
1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea C₁₅H₂₀ClN₂O₂S 2-Cl-phenyl, tetrahydrothiopyran-methoxy Not reported N/A
1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea C₁₅H₁₄ClN₃O₅S 2-Cl-ethyl, 4-nitrobenzenesulfonyl Not reported (sulfonyl group for reactivity) N/A

Key Comparisons

Substituent Effects on Bioactivity
  • Trifluoromethyl (CF₃) vs. In contrast, the target compound’s sulfamoyl group offers hydrogen-bonding sites, which may strengthen target binding (e.g., enzyme active sites) . CF₃-containing analogs (e.g., 82) show anticancer activity against MCF-7 cells, suggesting that electron-withdrawing groups enhance cytotoxicity .
Aromatic vs. Heterocyclic Moieties
  • Pyridine/Thiazole Rings (82, 9k) vs. Sulfamoyl Bridge :
    • Pyridine and thiazole rings in analogs 82 and 9k introduce nitrogen-based heterocycles, which can interact with metal ions or polar residues in targets . The target compound’s sulfamoyl linker may instead facilitate interactions with serine or tyrosine residues in enzymes.
    • Piperazine in 9k could enhance solubility or modulate pharmacokinetics, a feature absent in the target compound .
Chloro and Methoxy Substituents
  • Chloro Positioning: The target’s 4-Cl substituent is shared with 82 and 9k, which are bioactive, suggesting chloro’s role in steric or electronic modulation .
  • Methoxy Groups :

    • Dual 2-methoxyphenyl groups in the target may increase plasma protein binding compared to single methoxy substituents in 82 or HBK analogs .
    • Methoxy groups generally enhance metabolic stability by resisting oxidative degradation.
Sulfur-Containing Groups
  • Sulfamoyl vs. Sulfonyl/Sulfide :
    • The sulfamoyl group in the target differs from sulfonyl () and sulfide () linkages. Sulfamoyl’s NH group provides hydrogen-bonding capacity, whereas sulfonyl is more electronegative and may act as a hydrogen-bond acceptor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-(2-methoxyphenyl)urea
Reactant of Route 2
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1-[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-(2-methoxyphenyl)urea

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